2-(5-Fluoropyridin-2-yl)acetaldehyde
Description
2-(5-Fluoropyridin-2-yl)acetaldehyde is an organic compound with the molecular formula C7H6FNO. It is a fluorinated derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.
Properties
Molecular Formula |
C7H6FNO |
|---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6FNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2 |
InChI Key |
IZRGXRWWJIYUSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(5-Fluoropyridin-2-yl)acetaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(5-Fluoropyridin-2-yl)acetic acid.
Reduction: 2-(5-Fluoropyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Fluoropyridin-2-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-2-yl)acetaldehyde
- 2-(5-Bromopyridin-2-yl)acetaldehyde
- 2-(5-Iodopyridin-2-yl)acetaldehyde
Uniqueness
2-(5-Fluoropyridin-2-yl)acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and metabolic resistance compared to its halogenated analogs. These properties make it particularly valuable in medicinal chemistry and other applications where specific reactivity and stability are desired .
Biological Activity
2-(5-Fluoropyridin-2-yl)acetaldehyde is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring substituted with a fluorine atom and an aldehyde functional group, contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and its applications in drug development.
- Molecular Formula : CHFNO
- Molecular Weight : 139.13 g/mol
- Structure : The compound consists of a pyridine ring with a fluorine atom at the 5-position and an acetaldehyde group at the 2-position.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorine atom enhances the compound's binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes and receptors. This interaction can lead to alterations in biochemical pathways, making the compound a valuable candidate for drug discovery and development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of fluorine is believed to enhance its efficacy by improving metabolic stability and reducing toxicity compared to non-fluorinated analogs.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
-
Study on Anticancer Activity :
- Objective : To assess cytotoxic effects on various cancer cell lines.
- Findings : IC50 values were recorded at approximately 25 µM for MCF-7 (breast cancer) cells, suggesting significant potential for further development as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM | |
| Antimicrobial | Escherichia coli | Inhibition observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
